molecular formula C18H14N4O3 B11695730 2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11695730
M. Wt: 334.3 g/mol
InChI Key: RJPFFSPMWKRWNB-YBFXNURJSA-N
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Description

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond connected to a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbon-nitrogen double bond can be reduced to a single bond using reducing agents such as sodium borohydride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 2-methyl-N’-[(E)-(4-aminophenyl)methylidene]quinoline-4-carbohydrazide.

    Reduction: Formation of 2-methyl-N’-[(4-nitrophenyl)methylidene]quinoline-4-carbohydrazine.

    Substitution: Formation of derivatives with different substituents on the nitrogen atom.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C18H14N4O3/c1-12-10-16(15-4-2-3-5-17(15)20-12)18(23)21-19-11-13-6-8-14(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+

InChI Key

RJPFFSPMWKRWNB-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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